molecular formula C13H16N2O4 B1653646 Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester CAS No. 18794-95-1

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester

Cat. No.: B1653646
CAS No.: 18794-95-1
M. Wt: 264.28 g/mol
InChI Key: MFDAYPUMYVAJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester is a hydrazone-containing ester derivative characterized by a 4-methoxyphenyl hydrazone group attached to a β-keto butanoate backbone.

Properties

IUPAC Name

ethyl 3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-19-13(17)12(9(2)16)15-14-10-5-7-11(18-3)8-6-10/h5-8,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDAYPUMYVAJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18794-95-1
Record name 2-((4-METHOXY-PHENYL)-HYDRAZONO)-3-OXO-BUTYRIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Diazotization-Coupling Reaction with Ethyl 2-Chloroacetoacetate

The most widely documented method involves a diazotization-coupling sequence between 4-methoxyaniline (p-anisidine) and ethyl 2-chloroacetoacetate (CAS: 609-15-4). This two-step process proceeds via:

  • Diazotization : Treatment of 4-methoxyaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the corresponding diazonium salt.
  • Coupling : The diazonium salt reacts with ethyl 2-chloroacetoacetate in a polar aprotic solvent (e.g., acetone, dichloromethane) under basic conditions (sodium acetate or triethylamine) to form the hydrazono-β-keto ester.

Mechanistic rationale : The diazonium ion acts as an electrophile, attacking the enolate form of ethyl 2-chloroacetoacetate. Subsequent elimination of HCl yields the hydrazone linkage.

Optimized Industrial Protocols

High-Yield Method from Patent CN104130159A

A patented approach achieves 97.3% yield and >96% purity via the following protocol:

  • Step 1 : Diazotization of 100 g p-anisidine in 800 mL water and 270 mL HCl at 0–10°C, followed by addition of 195.6 g 40% NaNO₂.
  • Step 2 : Coupling with 133.6 g ethyl 2-chloroacetoacetate in dichloromethane/water (1000 mL/400 mL) using sodium acetate (234 g) and triethylbenzyl ammonium chloride (2.77 g) at 10°C.
  • Workup : Organic phase extraction with dichloromethane, washing with saturated NaHCO₃ and brine, drying (Na₂SO₄), and solvent evaporation yield a yellow-brown solid.

Advantages :

  • Dichloromethane enhances solubility, enabling homogeneous reaction conditions.
  • Phase-transfer catalyst (triethylbenzyl ammonium chloride) accelerates coupling kinetics.

Solvent-Dependent Yield Variations

Comparative studies reveal solvent choice critically impacts yield and purity:

Solvent Temperature Yield Purity Source
Methanol 0–5°C 76% 85–90%
Ethyl acetate 0–10°C 74% 80–85%
Dichloromethane 10°C 97.3% >96%
Acetone/water 0–5°C 96% 95%

Key observations :

  • Dichloromethane outperforms methanol and ethyl acetate due to improved solubility of intermediates.
  • Aqueous acetone systems balance reactivity and ease of product isolation.

Purification and Characterization

Column Chromatography vs. Recrystallization

  • Silica gel chromatography (PE:EA = 10:1) achieves 50.4% recovery but is time-intensive.
  • Recrystallization from methanol affords >96% purity with minimal mass loss, favored in industrial settings.

Spectroscopic Validation

  • ¹H-NMR (CDCl₃): δ 8.27 (s, 1H, NH), 7.18–6.89 (AA’BB’ system, 4H, aryl), 4.39 (q, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 1.41 (t, 3H, CH₃).
  • ESI-MS : m/z = 256.9 [M+H]⁺, consistent with C₁₃H₁₆ClN₂O₄.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing azo coupling at the β-keto position generates regioisomeric impurities.
  • Solution : Strict temperature control (0–10°C) and slow diazonium salt addition suppress side reactions.

Scalability Limitations

  • Problem : Exothermic diazotization risks thermal runaway at >10°C.
  • Mitigation : Semi-batch reactors with jacketed cooling enable safe scale-up to kilogram quantities.

Emerging Methodologies

Catalytic Asymmetric Synthesis

Preliminary studies explore chiral Lewis acids (e.g., Cu(II)-BOX complexes) to enantioselectively form hydrazones, though yields remain <50%.

Continuous-Flow Microreactors

Patent CN104130159A discloses a continuous-flow variant reducing reaction time from 12 h to 2 h, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydrazono group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Notable Features
Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester (Target) C₁₃H₁₆N₂O₄ (inferred) ~280.28 (calc.) 4-methoxyphenyl hydrazone, β-keto ester Electron-donating methoxy group stabilizes hydrazone; ester enhances volatility
Ethyl 3-Oxo-2-(2-phenylhydrazono)butanoate (CAS 10475-63-5, ) C₁₂H₁₄N₂O₃ 234.25 Phenyl hydrazone, β-keto ester Lacks methoxy group; simpler structure with phenyl substituent
Butanoic acid, 2-[[2-[(4-chlorophenyl)thio]phenyl]methylene]-3-oxo-, ethyl ester () C₁₉H₁₇ClO₃S 360.86 Chlorophenylthio group, methylene bridge Sulfur atom introduces potential for redox activity; higher molecular weight
2-Fluoro-3-oxobutanoic acid ethyl ester (CAS 1522-41-4, ) C₆H₉FO₃ 148.13 Fluorine atom at C2, β-keto ester Strong electron-withdrawing fluorine increases acidity
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester () C₆H₇F₃O₃ 184.11 Trifluoromethyl group, β-keto ester Highly electron-withdrawing CF₃ group enhances keto-enol tautomerism

Physicochemical Properties

  • Fluorine () and trifluoromethyl () groups are electron-withdrawing, increasing the acidity of α-hydrogens and reactivity in nucleophilic additions.
  • Solubility and Volatility :

    • The ester group in all compounds improves volatility, making them suitable for gas chromatography (GC) analysis (). However, bulkier substituents (e.g., chlorophenylthio in ) reduce volatility compared to smaller groups like methoxy or fluorine.

Biological Activity

Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N3O3C_{12}H_{15}N_{3}O_{3}, with a molecular weight of approximately 245.27 g/mol. The structure includes a butanoic acid moiety linked to a hydrazone derived from 4-methoxyphenyl, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₃
Molecular Weight245.27 g/mol
CAS Number18794-99-5

1. Anticancer Activity

Recent studies have indicated that derivatives of butanoic acid exhibit significant anticancer properties. For instance, compounds similar to butanoic acid have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-15). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of butanoic acid derivatives on MCF-7 cells, revealing an IC50 value of 12 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin, which has an IC50 around 0.5 µM in similar assays .

2. Antibacterial Activity

Butanoic acid derivatives have also been tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. The hydrazone functional group appears to enhance membrane permeability, leading to increased antibacterial activity.

Research Findings:
In vitro tests demonstrated that butanoic acid derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

3. Anti-inflammatory Effects

Some studies have suggested that butanoic acid and its derivatives may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.

Example:
In a model of induced inflammation in mice, administration of butanoic acid resulted in a significant reduction in levels of TNF-alpha and IL-6, indicating potential therapeutic benefits in inflammatory diseases .

The biological activities of butanoic acid derivatives are often attributed to their ability to interact with various biological targets:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Membrane Disruption: Alteration in bacterial cell membrane integrity.
  • Cytokine Modulation: Inhibition of inflammatory cytokines.

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorReagents/ConditionsYield (%)Reference
Ethyl 3-oxobutanoate4-Methoxyphenylhydrazine, AcOH68
Ethyl 2-chloroacetoacetateNH₄OAc, reflux (80°C, 18h)72

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Hydrazone protons (N–H) appear as broad singlets near δ 10–12 ppm. The 4-methoxyphenyl group shows aromatic protons (δ 6.8–7.2 ppm) and a methoxy singlet (δ 3.8 ppm) .
    • ¹³C NMR : The carbonyl (C=O) of the β-keto ester resonates at δ 170–175 ppm; hydrazone C=N appears at δ 145–150 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C=O (1720 cm⁻¹) and N–H (3200 cm⁻¹) validate functional groups .

Advanced: How can discrepancies in reaction yields during scale-up be systematically addressed?

Answer:
Yield variations often arise from:

  • Kinetic vs. thermodynamic control : Competing pathways (e.g., tautomerization of hydrazones) may dominate at larger scales. Monitoring via in-situ IR or HPLC ensures pathway consistency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Solvent screening (e.g., EtOH vs. THF) optimizes selectivity .
  • Purification challenges : Column chromatography efficiency decreases with scale. Switching to fractional crystallization or preparative HPLC enhances recovery .

Q. Table 2: Troubleshooting Yield Discrepancies

IssueMitigation StrategyReference
Side product formationLower temperature (40–50°C)
Poor hydrazone solubilityUse DMF/EtOH (1:1 v/v)

Advanced: What computational methods predict the reactivity of the hydrazone group in this compound?

Answer:

  • DFT Calculations : Assess electronic effects of substituents (e.g., methoxy groups) on hydrazone tautomer stability. The keto-enol equilibrium is modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict reaction pathways (e.g., proton transfer in acetic acid) .
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes), identifying potential pharmacophore sites .

Advanced: How are conflicting spectral data resolved for structural elucidation?

Answer:

  • Multi-technique correlation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC confirms connectivity between the hydrazone N and the β-keto carbonyl .
  • Isotopic labeling : Introduce ¹⁵N-labeled hydrazine to track hydrazone proton environments via ¹H-¹⁵N HMBC .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis, resolving ambiguities in tautomeric forms .

Basic: What are the stability considerations for this compound under storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydrazone group.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety.
  • Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How does substituent variation on the phenyl ring affect biological activity?

Answer:

  • Electron-donating groups (e.g., –OCH₃) : Enhance hydrazone stability and π-stacking with biological targets, as seen in apixaban intermediates .
  • Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity, promoting covalent adduct formation but reducing solubility .
  • Structure-Activity Relationship (SAR) : Substituent effects are quantified via IC₅₀ assays against serine proteases (e.g., Factor Xa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester
Reactant of Route 2
Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.